molecular formula C12H13N3 B13837740 2-Methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)propanenitrile

2-Methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)propanenitrile

Cat. No.: B13837740
M. Wt: 199.25 g/mol
InChI Key: XJEKGJBOGKKUHE-UHFFFAOYSA-N
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Description

2-Methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)propanenitrile is a heterocyclic compound that features a benzimidazole moiety Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)propanenitrile typically involves the reaction of 2-methyl-1H-benzo[d]imidazole with a suitable nitrile precursor under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the benzimidazole, followed by the addition of a nitrile compound like acetonitrile. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, where halogenated derivatives can be formed using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Common Reagents and Conditions

    Oxidation: H₂O₂ in acetic acid or KMnO₄ in water.

    Reduction: LiAlH₄ in ether or NaBH₄ in methanol.

    Substitution: NBS or NCS in chloroform or dichloromethane.

Major Products Formed

Scientific Research Applications

2-Methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)propanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)propanenitrile involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the function of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1H-benzo[d]imidazole: A precursor in the synthesis of 2-Methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)propanenitrile.

    2-(1H-benzo[d]imidazol-2-yl)acetonitrile: Another benzimidazole derivative with similar structural features.

Uniqueness

This compound is unique due to the presence of both a methyl group and a nitrile group attached to the benzimidazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

2-methyl-2-(1-methylbenzimidazol-2-yl)propanenitrile

InChI

InChI=1S/C12H13N3/c1-12(2,8-13)11-14-9-6-4-5-7-10(9)15(11)3/h4-7H,1-3H3

InChI Key

XJEKGJBOGKKUHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)C1=NC2=CC=CC=C2N1C

Origin of Product

United States

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